molecular formula C9H11FN6O3 B12787320 Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro- CAS No. 127841-05-8

Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-

Cat. No.: B12787320
CAS No.: 127841-05-8
M. Wt: 270.22 g/mol
InChI Key: FRXFYPCBDVKWIX-XVFCMESISA-N
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Description

Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro-: is a synthetic nucleoside analogue. This compound is structurally similar to natural nucleosides but contains modifications that confer unique properties. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and molecular biology, due to its potential antiviral and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- typically involves multiple steps. One common method includes the fluorination of a cytidine derivative followed by azidation. For instance, 5′-O-benzoyl-2′-deoxy-5-fluoro-2,3′-O-cyclouridine can be heated with lithium azide in dimethylformamide (DMF) to yield 3′-azido-5′-O-benzoyl-2′,3′-dideoxy-5-fluorouridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside analogue synthesis, such as the use of protecting groups and selective functionalization, are applicable.

Chemical Reactions Analysis

Types of Reactions: Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this are less commonly reported.

Common Reagents and Conditions:

    Lithium Azide in DMF: Used for azidation reactions.

    Hydrogenation Catalysts: Used for reduction of the azido group to an amine.

    Oxidizing Agents: Specific agents depend on the desired oxidation product.

Major Products:

    Aminated Derivatives: Resulting from the reduction of the azido group.

    Fluorinated Nucleosides: Retaining the fluorine atom while undergoing other modifications.

Mechanism of Action

The mechanism of action of Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- involves its incorporation into DNA or RNA, where it acts as a chain terminator. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through pathways involving telomerase inhibition, ROS generation, and mitochondrial-mediated apoptosis .

Comparison with Similar Compounds

Uniqueness: Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- is unique due to the presence of both the azido and fluoro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and its ability to interact with enzymes, while the azido group allows for specific chemical modifications and biological activities .

Properties

CAS No.

127841-05-8

Molecular Formula

C9H11FN6O3

Molecular Weight

270.22 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN6O3/c10-6-7(14-15-12)4(3-17)19-8(6)16-2-1-5(11)13-9(16)18/h1-2,4,6-8,17H,3H2,(H2,11,13,18)/t4-,6-,7-,8-/m1/s1

InChI Key

FRXFYPCBDVKWIX-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])F

Origin of Product

United States

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